N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a sulfanyl linkage to an acetamide backbone. Tetrazoles are known for their metabolic stability and bioisosteric replacement for carboxylic acids, making this compound relevant in medicinal chemistry for applications such as antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
This article compares its structure, synthesis, and hypothesized biological activity with similar compounds reported in recent research.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12(24)13-4-3-5-14(10-13)19-17(25)11-27-18-20-21-22-23(18)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACABNUJGCZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of an amine with an acetyl chloride or acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfox
Biological Activity
N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Acetyl group : Enhances lipophilicity and may influence bioavailability.
- Tetrazole ring : Known for its role in pharmacological activity.
- Sulfanyl moiety : May contribute to interactions with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It could interact with various receptors, modulating signaling pathways that affect cellular functions.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds containing tetrazole rings. For instance:
- Cytotoxicity Assays : Research indicates that similar tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances this activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Tetrazole derivative A | HT29 (colon cancer) | 1.61 ± 1.92 |
| Tetrazole derivative B | Jurkat (leukemia) | 1.98 ± 1.22 |
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties:
- In Vitro Studies : Compounds featuring sulfanyl groups have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis .
Case Studies
- Study on Antitumor Effects : A recent study synthesized several derivatives of tetrazole and tested their effects on various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related sulfanyl compounds. It was found that the presence of halogen substitutions increased antibacterial potency, suggesting a structure-activity relationship that could be explored further for drug development .
Comparison with Similar Compounds
Structural Comparison
The target compound shares key features with several classes of sulfanyl acetamide derivatives (Table 1):
Key Observations :
Comparison with Analog Syntheses :
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group enhances hydrophilicity compared to halogenated analogs ().
- Melting Point : Expected to be >150°C based on similar acetamides (: 9a–9e melt at 160–220°C) .
- Spectroscopy : The IR spectrum would show C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹), consistent with .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
